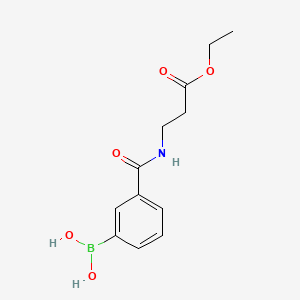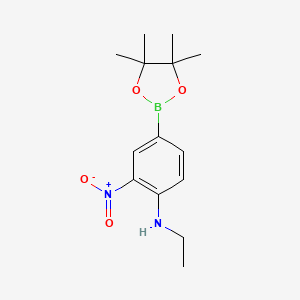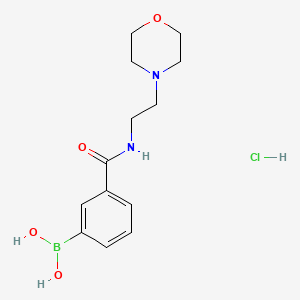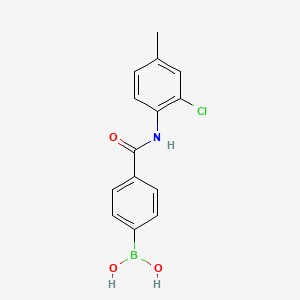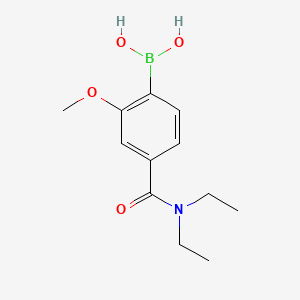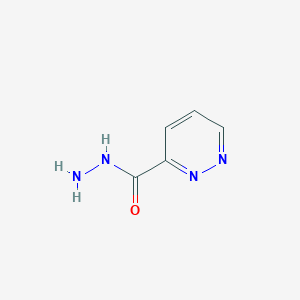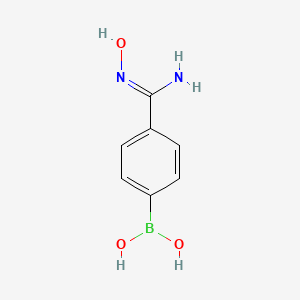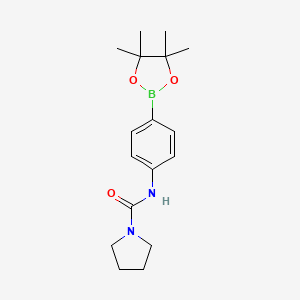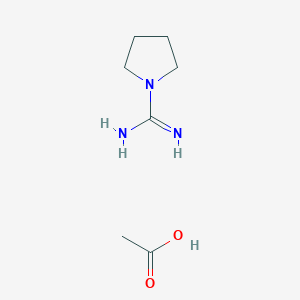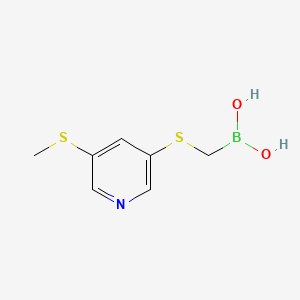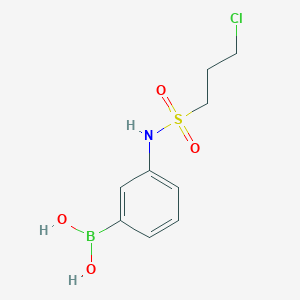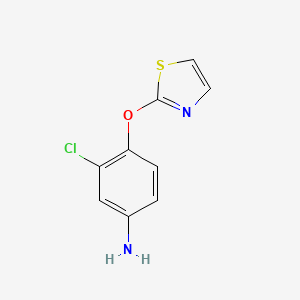
3-Chloro-4-(1,3-thiazol-2-yloxy)aniline
Vue d'ensemble
Description
“3-Chloro-4-(1,3-thiazol-2-yloxy)aniline” is a chemical compound with the molecular formula C9H7ClN2OS and a molecular weight of 226.68 . It’s commonly used for research purposes .
Molecular Structure Analysis
The molecular structure of “3-Chloro-4-(1,3-thiazol-2-yloxy)aniline” consists of 9 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, 1 oxygen atom, and 1 sulfur atom .Applications De Recherche Scientifique
Potential as a SARS-CoV-2 Agent
3-Chloro-4-(1,3-thiazol-2-yloxy)aniline has been explored in the synthesis of compounds with potential activity against SARS-CoV-2. A related compound, 4-chloro-6(phenylamino)-1,3,5-triazin-2-yl)amino-4-(2,4 dichlorophenyl)thiazol-5-yl-diazenyl)phenyl, was synthesized and showed binding affinity to SARS-CoV-2 proteins, indicating potential for treatment of COVID-19 (Eno et al., 2022).
Role in Synthesis of Fused Thiazolo[3,2-a]pyrimidinones
This compound also plays a role in the synthesis of complex molecules. For instance, 2-Chloro-N-phenylacetamide, a related compound, has been used as a building block for forming ring-annulated thiazolo[3,2-a]pyrimidinones, highlighting its significance in chemical synthesis (Janardhan et al., 2014).
Applications in Corrosion Inhibition
Derivatives of 3-Chloro-4-(1,3-thiazol-2-yloxy)aniline, such as various thiadiazolines, have been investigated for their corrosion inhibition properties. Studies indicate their effectiveness in preventing corrosion of mild steel in acidic media, demonstrating the compound's utility in material science (Udhayakala et al., 2013).
Antimicrobial Evaluation
In the field of microbiology, this compound has been utilized in the creation of new molecules with antimicrobial properties. For instance, glucosylimino thiazole derivatives were synthesized and evaluated for their antibacterial and antifungal activities, showcasing the compound's relevance in developing new antimicrobial agents (Ghoneim & El-Farargy, 2019).
Synthesis of New Molecules with Various Applications
The compound is also instrumental in the synthesis of new molecules with diverse applications, such as in the creation of pyrazolines based thiazolidin-4-one derivatives. These compounds have shown potential in cancer and HIV treatment (Patel et al., 2013).
Safety And Hazards
Propriétés
IUPAC Name |
3-chloro-4-(1,3-thiazol-2-yloxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2OS/c10-7-5-6(11)1-2-8(7)13-9-12-3-4-14-9/h1-5H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCJZLFXZSAWBBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Cl)OC2=NC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-(1,3-thiazol-2-yloxy)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methyl-1,3,7-triazaspiro[4.5]dec-2-en-4-one hydrochloride](/img/structure/B1418407.png)
